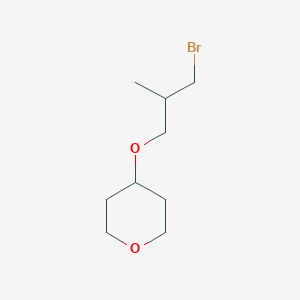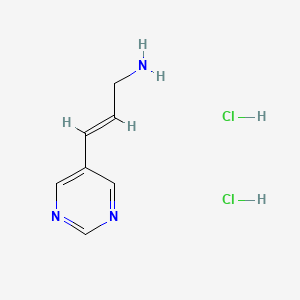
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical activation and nickel-catalyzed reductive coupling are employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and nickel .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, potentially affecting gene expression and cellular processes. It may also interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: A simple aromatic ring with two nitrogen atoms.
Thymine, Uracil, and Cytosine: Nitrogenous bases derived from pyrimidine, found in DNA and RNA.
Pyridine: A six-membered ring with one nitrogen atom, similar in structure to pyrimidine
Uniqueness
Its ability to undergo various chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H11Cl2N3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
(E)-3-pyrimidin-5-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-3-1-2-7-4-9-6-10-5-7;;/h1-2,4-6H,3,8H2;2*1H/b2-1+;; |
Clave InChI |
AAXMABIFGGYYEJ-SEPHDYHBSA-N |
SMILES isomérico |
C1=C(C=NC=N1)/C=C/CN.Cl.Cl |
SMILES canónico |
C1=C(C=NC=N1)C=CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


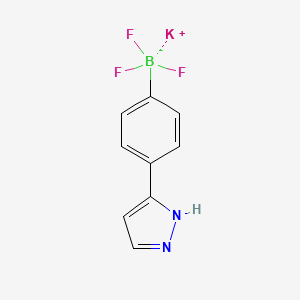
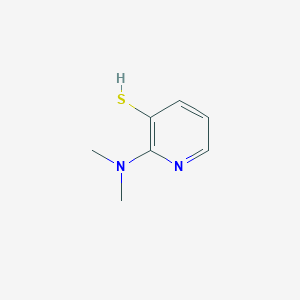
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
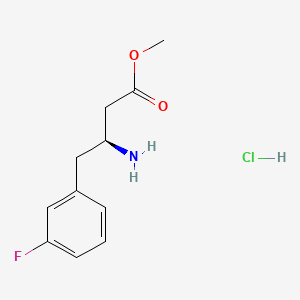
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
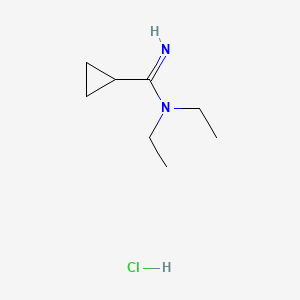

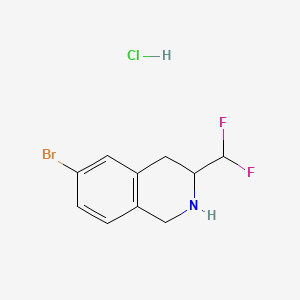
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
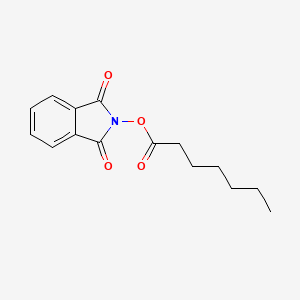
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
